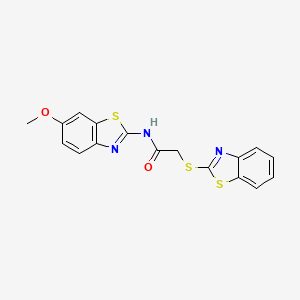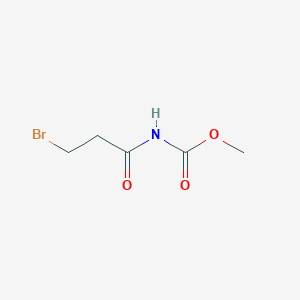![molecular formula C15H15N3O3S2 B11539991 2-[(4-nitrobenzyl)sulfanyl]-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B11539991.png)
2-[(4-nitrobenzyl)sulfanyl]-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-[(4-nitrobenzyl)sulfanyl]-N’-[(1E)-1-(thiophène-2-yl)éthylidène]acétohydrazide est un composé organique complexe connu pour ses diverses applications dans la recherche scientifique. Ce composé présente un groupe nitrobenzyle, un cycle thiophène et une partie acétohydrazide, ce qui en fait un sujet d'intérêt dans divers domaines tels que la chimie médicinale, la synthèse organique et la science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-[(4-nitrobenzyl)sulfanyl]-N’-[(1E)-1-(thiophène-2-yl)éthylidène]acétohydrazide implique généralement plusieurs étapes :
Formation du noyau acétohydrazide : Cette étape implique la réaction de l'acétate d'éthyle avec l'hydrate d'hydrazine pour former l'acétohydrazide.
Introduction du cycle thiophène : L'acétohydrazide est ensuite mise à réagir avec le thiophène-2-carbaldéhyde sous reflux pour former l'hydrazone correspondante.
Attachement du groupe nitrobenzyle : Enfin, l'hydrazone est traitée avec le chlorure de 4-nitrobenzyle en présence d'une base telle que le carbonate de potassium pour donner le composé cible.
Méthodes de production industrielle
Si la synthèse en laboratoire est bien documentée, les méthodes de production industrielle impliqueraient probablement une optimisation des conditions réactionnelles pour améliorer le rendement et la pureté. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, de plateformes de synthèse automatisées et de techniques de purification avancées telles que la chromatographie liquide haute performance (CLHP).
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le groupe nitro peut subir une réduction pour former des dérivés aminés.
Réduction : Le composé peut être réduit pour former divers intermédiaires utiles dans des applications synthétiques ultérieures.
Substitution : Le groupe sulfanyl peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Des nucléophiles comme les thiols ou les amines peuvent être utilisés dans des conditions basiques.
Principaux produits formés
Oxydation : Dérivés aminés du composé d'origine.
Réduction : Divers intermédiaires réduits.
Substitution : Dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Chimie
En synthèse organique, le 2-[(4-nitrobenzyl)sulfanyl]-N’-[(1E)-1-(thiophène-2-yl)éthylidène]acétohydrazide sert d'intermédiaire polyvalent pour la construction de molécules plus complexes. Sa structure unique permet d'explorer de nouvelles voies de synthèse et de développer de nouveaux composés.
Biologie
Médecine
En chimie médicinale, ce composé est étudié pour son potentiel de pharmacophore dans la conception de nouveaux agents thérapeutiques, en particulier ceux ciblant des enzymes ou des récepteurs spécifiques.
Industrie
Dans l'industrie de la science des matériaux, les propriétés électroniques uniques du composé en font un candidat pour le développement de nouveaux matériaux présentant des caractéristiques électroniques ou optiques spécifiques.
Mécanisme d'action
Le mécanisme par lequel le 2-[(4-nitrobenzyl)sulfanyl]-N’-[(1E)-1-(thiophène-2-yl)éthylidène]acétohydrazide exerce ses effets dépend en grande partie de son interaction avec les cibles moléculaires. Le groupe nitrobenzyle peut participer à des processus de transfert d'électrons, tandis que le cycle thiophène peut participer à des interactions π-π avec des résidus aromatiques dans les protéines. La partie acétohydrazide peut former des liaisons hydrogène, stabilisant le composé dans le site actif des enzymes ou des récepteurs.
Applications De Recherche Scientifique
2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: Its interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]ACETOHYDRAZIDE is not fully understood. it is believed to interact with cellular targets through its nitrophenyl and thiophene groups. These interactions may involve binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-[(4-chlorobenzyl)sulfanyl]-N’-[(1E)-1-(thiophène-2-yl)éthylidène]acétohydrazide
- 2-[(4-méthylbenzyl)sulfanyl]-N’-[(1E)-1-(thiophène-2-yl)éthylidène]acétohydrazide
- 2-[(4-fluorobenzyl)sulfanyl]-N’-[(1E)-1-(thiophène-2-yl)éthylidène]acétohydrazide
Unicité
La présence du groupe nitro dans le 2-[(4-nitrobenzyl)sulfanyl]-N’-[(1E)-1-(thiophène-2-yl)éthylidène]acétohydrazide confère des propriétés électroniques uniques qui peuvent influencer sa réactivité et son interaction avec les cibles biologiques. Cela le distingue de ses analogues, qui peuvent avoir des substituants différents sur le groupe benzyle, conduisant à des variations dans leur comportement chimique et leurs applications.
Propriétés
Formule moléculaire |
C15H15N3O3S2 |
|---|---|
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
2-[(4-nitrophenyl)methylsulfanyl]-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide |
InChI |
InChI=1S/C15H15N3O3S2/c1-11(14-3-2-8-23-14)16-17-15(19)10-22-9-12-4-6-13(7-5-12)18(20)21/h2-8H,9-10H2,1H3,(H,17,19)/b16-11+ |
Clé InChI |
JKPQAIHTCCLQKA-LFIBNONCSA-N |
SMILES isomérique |
C/C(=N\NC(=O)CSCC1=CC=C(C=C1)[N+](=O)[O-])/C2=CC=CS2 |
SMILES canonique |
CC(=NNC(=O)CSCC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(1Z)-1-Phenylethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11539916.png)
![4-bromo-2-chloro-6-[(E)-{[4-hydroxy-3-(5-methyl-1H-benzimidazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11539931.png)

![2-(4-Fluorophenoxy)-N'-[(E)-[4-(pentyloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11539943.png)
![2,4-dibromo-6-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11539947.png)
![4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B11539955.png)



![4-chloro-N-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]aniline](/img/structure/B11539976.png)
![N'-[(E)-anthracen-9-ylmethylidene]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbohydrazide](/img/structure/B11539977.png)
![1-[(E)-{2-[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]hydrazinylidene}methyl]naphthalen-2-ol](/img/structure/B11539978.png)
![4-{(E)-[(4-bromophenyl)imino]methyl}phenyl 4-bromobenzenesulfonate](/img/structure/B11539999.png)
